1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, potassium salt
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Overview
Description
1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, potassium salt is a complex organic compound. It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is particularly notable for its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, potassium salt typically involves multiple steps. One common method starts with the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinone.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the amino and sulphonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .
Scientific Research Applications
1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, potassium salt has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes and pathways in disease treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its quinone moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The sulphonyl and amino groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-bromo-9,10-anthraquinone: A precursor in the synthesis of the target compound.
1-Amino-4-(2-hydroxyethyl)amino-9,10-anthraquinone: Another derivative with similar structural features.
1-Amino-4-(3-sulphonyl)anilino-9,10-anthraquinone: Shares the sulphonyl and amino groups but differs in the specific substituents.
Uniqueness
What sets 1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, potassium salt apart is its combination of functional groups, which confer unique reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions and properties .
Properties
CAS No. |
97259-67-1 |
---|---|
Molecular Formula |
C26H26KN3O7S2 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
potassium;1-amino-4-[3-[2-(diethylamino)ethylsulfonyl]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C26H27N3O7S2.K/c1-3-29(4-2)12-13-37(32,33)17-9-7-8-16(14-17)28-20-15-21(38(34,35)36)24(27)23-22(20)25(30)18-10-5-6-11-19(18)26(23)31;/h5-11,14-15,28H,3-4,12-13,27H2,1-2H3,(H,34,35,36);/q;+1/p-1 |
InChI Key |
IBWVETPGZDUFRZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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